molecular formula C14H17N5 B023231 Desmethyl rizatriptan CAS No. 144034-84-4

Desmethyl rizatriptan

Cat. No. B023231
M. Wt: 255.32 g/mol
InChI Key: HTVLSIBBGWEXCH-UHFFFAOYSA-N
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Description

Desmethyl Rizatriptan is an impurity formed during the synthesis of Rizatriptan Benzoate, a medication used for treating migraines. Desmethyl Rizatriptan, along with other impurities, arises in the bulk synthesis process, highlighting the need for precise analytical methods to characterize these substances for quality control (Sarma et al., 2008).

Synthesis Analysis

Desmethyl Rizatriptan is synthesized as a byproduct in the production of Rizatriptan Benzoate. The synthesis process of Rizatriptan involves several steps, including the formation of impurities like Desmethyl Rizatriptan. This necessitates the development of novel, simple processes for the preparation and purification of Rizatriptan and its impurities to ensure the pharmaceutical quality of the final product (Sarma et al., 2008).

Molecular Structure Analysis

Rizatriptan and its derivatives, including Desmethyl Rizatriptan, share similar bond lengths and angles with other triptans such as sumatriptan and zolmitriptan. However, they differ in their side-chain orientations. The precise molecular structure affects the drug's efficacy and pharmacokinetics, indicating the importance of understanding these molecular differences (Ravikumar et al., 2007).

Chemical Reactions and Properties

The chemical stability of Rizatriptan Benzoate, including its impurities like Desmethyl Rizatriptan, has been studied under various conditions. Rizatriptan Benzoate undergoes degradation under basic conditions and shows considerable degradation when exposed to oxidative stress. This stability profile is crucial for the development of a stability-indicating method for its quantitative determination (Rao et al., 2006).

Physical Properties Analysis

The physical properties of Rizatriptan and its impurities, such as Desmethyl Rizatriptan, influence their formulation and therapeutic efficacy. Studies focused on developing Rizatriptan-loaded oral fast-dissolving films have investigated parameters like film thickness, disintegration time, folding endurance, tensile strength, percent elongation, moisture content, and water uptake. These properties are vital for ensuring the rapid onset of action and patient compliance (Shah et al., 2022).

Chemical Properties Analysis

Analytical methods such as UV spectrophotometric and spectrofluorimetric have been developed for the determination of Rizatriptan in tablet forms, which can also apply to Desmethyl Rizatriptan. These methods provide a basis for the quantitative analysis of Rizatriptan and its impurities in pharmaceutical dosage forms, crucial for quality control and ensuring the safety and efficacy of the medication (Altinoz et al., 2002).

Scientific Research Applications

  • Synthesis and Characterization of Impurities : Desmethyl rizatriptan is identified as a potential impurity in the synthesis of rizatriptan benzoate, a medication used for treating migraines and severe headaches (Sarma et al., 2008).

  • Mechanism of Action in Migraines : Rizatriptan, the primary compound, inhibits neurogenic dural vasodilation and extravasation, actions that are likely significant in its anti-migraine effects (Williamson et al., 1997). It acts as a selective agonist of 5-hydroxytryptophan1B/1D receptors, showing superior efficacy over placebo and other migraine treatments (Krymchantowski & Bigal, 2005).

  • Efficacy in Migraine Treatment : Rizatriptan has emerged as a highly efficacious 5-HT1B/1D agonist for acute migraine therapy, showing potential for broader clinical applications (Mannix, 2008).

  • Molecular Effects in Migraine Models : It effectively treats migraines by reducing levels of CGRP and CCK in the endogenous pain modulatory system, as demonstrated in rat migraine models (Yao et al., 2015).

  • Comparative Efficacy : Studies have compared rizatriptan with other migraine treatments, finding it to be more effective and fast-acting in relieving headache pain and associated symptoms (Goldstein et al., 1998).

  • Side Effects and Risks : However, it's important to note that rizatriptan and similar drugs may induce peripheral vasospasm, leading to complications like renal infarction (Fulton et al., 2006).

  • Drug Interactions : Studies have also investigated the effects of drug interactions, such as the potentiation of rizatriptan action by moclobemide, a MAO-A inhibitor (van Haarst et al., 1999).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Safety Data Sheets (SDS) of Desmethyl rizatriptan .

Future Directions

Rizatriptan has been used for the acute treatment of migraines for over a decade. Future research directions could involve exploring the concepts that motivated the preclinical and clinical development of rizatriptan, the clinical evidence that has driven its use over the past decade, rizatriptan’s overall contribution to the field, and future directions for research .

properties

IUPAC Name

N-methyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5/c1-15-5-4-12-7-17-14-3-2-11(6-13(12)14)8-19-10-16-9-18-19/h2-3,6-7,9-10,15,17H,4-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTVLSIBBGWEXCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70162604
Record name Desmethyl rizatriptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70162604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desmethyl rizatriptan

CAS RN

144034-84-4
Record name Desmethyl rizatriptan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144034844
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desmethyl rizatriptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70162604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESMETHYL RIZATRIPTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OMH84Z34GP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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